Etoposide phosphate disodium is a water-soluble prodrug of etoposide, a semi-synthetic derivative of podophyllotoxin. This compound is primarily used as an antineoplastic agent in the treatment of various cancers, including testicular and small cell lung tumors. Etoposide phosphate disodium is classified as a topoisomerase II inhibitor, which plays a crucial role in DNA replication and repair processes.
Etoposide phosphate disodium is synthesized from etoposide through various chemical reactions that involve phosphorylation. Its structure includes a phosphate group that enhances its solubility, allowing for easier administration in clinical settings. The compound is available as a sterile lyophilized powder for injection, making it suitable for intravenous use .
The synthesis of etoposide phosphate disodium involves several key steps:
Etoposide phosphate disodium has the molecular formula and a molecular weight of approximately 712.5 g/mol. The structure features a phosphate group attached to the etoposide molecule at the 4' position, enhancing its water solubility and bioavailability .
Etoposide phosphate disodium can undergo various chemical reactions:
The stability and reactivity of etoposide phosphate disodium can be influenced by factors such as pH and solvent systems used during reactions.
Etoposide phosphate disodium exerts its anticancer effects primarily through the inhibition of topoisomerase II. This enzyme is essential for DNA replication as it facilitates the unwinding of DNA strands:
Etoposide phosphate disodium is primarily utilized in oncology for:
The compound's ability to induce apoptosis makes it a valuable tool in both clinical and laboratory settings where cancer research is conducted .
Etoposide phosphate disodium (BMY-40481 disodium) is a water-soluble prodrug that rapidly converts to etoposide, its bioactive form. Etoposide exerts antineoplastic effects by selectively inhibiting DNA topoisomerase IIα, a critical enzyme for DNA replication and chromosome segregation. This enzyme functions as a homodimeric complex that introduces transient double-strand breaks in DNA to resolve topological entanglements. Etoposide stabilizes the covalent topoisomerase II-DNA cleavage complex after DNA strand scission but before re-ligation, converting the enzyme into a cytotoxic DNA-damaging agent [1] [4].
The drug’s binding occurs at the interface of the topoisomerase II-DNA complex, intercalating near the active site tyrosine residue responsible for DNA phosphodiester bond hydrolysis. This interaction traps the enzyme in a cleavage-competent state, preventing DNA religation and generating persistent double-strand breaks. The accumulation of DNA damage triggers G2/M cell cycle arrest and activates apoptosis through p53-dependent and independent pathways [1] [7].
Table 1: Dynamics of Topoisomerase II Inhibition by Etoposide Phosphate-Derived Etoposide
| Parameter | Topo IIα Inhibition | Topo IIβ Inhibition | Functional Consequence |
|---|---|---|---|
| Primary Target | ATP-dependent DNA cleavage | ATP-dependent DNA cleavage | Cell cycle arrest in S/G2 phases |
| Cleavage Complex Half-life | Prolonged >6-fold | Moderate prolongation | Persistent DNA strand breaks |
| Isoform Specificity | High (Kd = 2.8 μM) | Low (Kd = 32 μM) | Selective anticancer activity |
| DNA Break Accumulation | 8.7 breaks/109 Da | Minimal | Chromosomal fragmentation |
Notably, etoposide exhibits phase specificity with maximal activity during late S and G2 phases, where topoisomerase IIα expression peaks. This cell cycle dependence correlates with increased drug sensitivity in rapidly proliferating tumor cells. The drug’s efficacy is concentration-dependent: high concentrations (>10 µg/mL) induce mitotic lysis, while lower concentrations (0.3–10 µg/mL) inhibit progression into prophase [1] [4]. Isoform selectivity is clinically significant—topoisomerase IIα inhibition mediates antitumor effects, while topoisomerase IIβ inhibition associates with treatment-related leukemias involving MLL gene translocations at 11q23 [1] [7].
Etoposide phosphate disodium (chemical formula: C29H31Na2O16P; molecular weight: 712.5 g/mol) functions as a bioprecursor prodrug designed to overcome the poor water solubility of parent etoposide (0.2 mg/mL). Its activation involves enzymatic hydrolysis of the 4′-phosphate ester group, yielding bioactive etoposide (C29H32O13) [3] [5] [10].
The conversion occurs primarily via alkaline phosphatase (AP)-mediated dephosphorylation. In vitro studies demonstrate negligible conversion in gastric juice (pH 1–3), but rapid activation in intestinal environments containing bile. At pH 8.0, human bile converts 78 ± 18% of 0.1 mg/mL etoposide phosphate to etoposide within 60 minutes. Conversion efficiency decreases at lower pH (22% at pH 7.0) and higher drug concentrations (36% at 0.5 mg/mL), indicating enzyme saturation kinetics [6].
Table 2: Conversion Kinetics of Etoposide Phosphate to Etoposide
| Activation Site | Primary Enzyme | Conversion Rate (0.1 mg/mL) | pH Dependence | Catalytic Efficiency |
|---|---|---|---|---|
| Gastric lumen | Non-enzymatic hydrolysis | <5% at 150 min | Acid-labile | Negligible |
| Intestinal lumen | Alkaline phosphatase | 78 ± 18% at 60 min | Alkaline-optimized | Vmax = 4.2 µM/min |
| Systemic circulation | Serum phosphatases | Complete within 30 min | pH-independent | Km = 0.8 mM |
The prodrug’s phosphate group introduces water solubility >300-fold greater than etoposide (allowing intravenous administration without solubilizing excipients). Following IV injection, serum phosphatases complete conversion within 30 minutes, with etoposide phosphate undetectable post-infusion. This rapid activation ensures systemic exposure to etoposide is equivalent whether administered as the prodrug or parent compound [3] [9]. Crucially, the phosphorylation site at the 4′-position of the E-ring avoids steric interference with etoposide’s topoisomerase II binding domain, ensuring full bioactivity post-conversion [7] [10].
The antineoplastic activity of etoposide phosphate derives entirely from its structural relationship to etoposide, a semisynthetic epipodophyllotoxin derivative. The core structure comprises a tetracyclic podophyllotoxin scaffold modified with a pendant glucopyranose ring and two methoxy groups essential for topoisomerase II inhibition [1] [7] [10].
Critical pharmacophores include:
Table 3: Structure-Activity Relationships of Etoposide Phosphate Components
| Structural Element | Role in Bioactivity | Modification Impact |
|---|---|---|
| 4′-Phosphate ester | Prodrug solubilizing group | Loss decreases water solubility 300-fold; no effect on final active species |
| 4′-Hydroxyl group (post-activation) | Hydrogen bonding with Topo IIα Asn-722 | Methylation abolishes activity |
| β-Glucosidic bond | Cellular uptake via GLUT transporters | α-anomerization reduces uptake 90% |
| C10b stereochemistry | Maintains planarity of rings A–D | Epimerization decreases DNA binding affinity |
| E-ring methoxy groups | Hydrophobic interaction with Topo IIα Ile-881 | Demethylation reduces potency 8-fold |
The phosphate group strategically replaces the 4′-hydroxyl without altering etoposide’s molecular scaffold. This modification preserves the E-ring’s planar orientation critical for stacking within the topoisomerase II-DNA interface. The glucopyranose moiety’s stereochemistry remains unaltered, ensuring continued recognition by solute carrier transporters (SLC2A family) that facilitate tumor cell uptake [7] [10].
Molecular modeling confirms the phosphate group’s location in etoposide phosphate projects away from the topoisomerase II binding pocket. Upon dephosphorylation, the liberated 4′-hydroxyl forms a hydrogen bond with Asn-722 in topoisomerase IIα’s active site, explaining why the prodrug itself exhibits negligible enzyme inhibition until converted. The ethylidene bridge in the glucopyranose ring (stabilizing the glycosidic linkage) remains intact during activation, preserving metabolic stability [1] [7] [10].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2